(R)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the phenyl ring
Scientific Research Applications
®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The racemic mixture of the resulting amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of ®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Nitro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine: The free base form of the compound without the hydrochloride salt.
Uniqueness
®-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both nitro and trifluoromethyl groups. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Properties
IUPAC Name |
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16;/h2-5H,13H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEFPNBAQCYBDW-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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